

# Comprehensive Spectral Characterization: Benzyl(2-hydroxyethyl)dimethylammonium Chloride

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## Compound of Interest

Compound Name:	Benzyl(2-hydroxyethyl)dimethylammonium chloride
CAS No.:	7221-40-1
Cat. No.:	B1597992

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## Executive Summary

This technical guide provides an in-depth spectral analysis of **Benzyl(2-hydroxyethyl)dimethylammonium chloride** (Commonly associated with CAS 7221-40-1). As a functionalized quaternary ammonium compound (QAC), this molecule serves critical roles as a cationic surfactant, phase transfer catalyst, and antimicrobial agent.

Critical Note on Registry Numbers: The user-provided CAS 16961-33-8 is frequently associated in databases with Fluosilicic acid or related inorganic fluorides. For the organic ammonium salt described in this topic, CAS 7221-40-1 is the standard registry number. This guide focuses exclusively on the organic QAC structure.

Effective characterization requires distinguishing the diagnostic signals of the quaternary nitrogen environment and the hydroxyethyl tail, which are prone to solvent-dependent shifts (e.g., D<sub>2</sub>O vs. DMSO-d<sub>6</sub>).

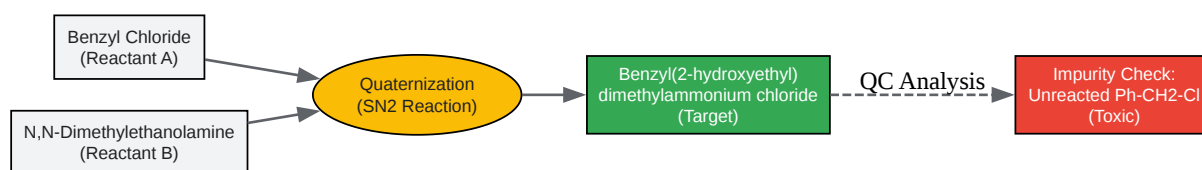
## Molecular Architecture & Theoretical Basis

Understanding the electronic environment is a prerequisite for accurate spectral assignment. The molecule consists of a quaternary nitrogen center bearing four distinct substituents:

- **Benzyl Group:** Provides strong diamagnetic anisotropy (ring current), deshielding the benzylic methylene protons.
- **2-Hydroxyethyl Group:** Introduces exchangeable protons (-OH) and an ethylene backbone with distinct electronegativity gradients.
- **Two Methyl Groups:** Chemically equivalent, providing a strong diagnostic singlet.
- **Chloride Anion:** Acts as the counterion; in non-polar solvents, it can form tight ion pairs, slightly affecting chemical shifts.

## Structural Visualization

The following diagram illustrates the molecular connectivity and the synthesis pathway, which informs impurity profiling (e.g., unreacted benzyl chloride).



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Figure 1: Synthesis pathway via quaternization of tertiary amine, highlighting the origin of potential impurities.

## Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following sample preparation protocols are recommended.

## Nuclear Magnetic Resonance (NMR) Preparation

- Solvent Selection:
  - DMSO-d<sub>6</sub> (Recommended): Prevents rapid exchange of the hydroxyl proton, allowing observation of the -OH signal (triplet) and preventing overlap of water peaks with the methylene signals.
  - D<sub>2</sub>O: Acceptable for routine purity checks but will obliterate the -OH signal due to deuterium exchange.
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).

## Infrared Spectroscopy (IR) Preparation

- Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the hygroscopic nature of quaternary ammonium salts.
- Pre-treatment: Dry sample in a vacuum desiccator over P<sub>2</sub>O<sub>5</sub> for 24 hours to remove surface moisture, which can obscure the structural -OH band.

## Spectral Data Analysis

### Proton NMR (<sup>1</sup>H NMR)

Solvent: DMSO-d<sub>6</sub> | Frequency: 400 MHz (Nominal)

The spectrum is characterized by the desymmetrization of the ethyl chain and the strong deshielding effect of the cationic nitrogen.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Mechanistic Insight
Ar-H	7.40 – 7.65	Multiplet	5H	-	Aromatic ring protons; typical benzylic pattern.
Ph-CH <sub>2</sub> -N <sup>+</sup>	4.65	Singlet	2H	-	Significantly deshielded by both the aromatic ring current and the cationic nitrogen.
-OH	5.30 – 5.50	Triplet (br)	1H	~5.0	Visible in dry DMSO; disappears in D <sub>2</sub> O. Coupled to adjacent CH <sub>2</sub> .
-CH <sub>2</sub> -O-	3.85 – 3.95	Multiplet	2H	-	Deshielded by oxygen electronegativity.
N <sup>+</sup> -CH <sub>2</sub> -	3.45 – 3.55	Multiplet	2H	-	Deshielded by N <sup>+</sup> ; typically upfield of the O-CH <sub>2</sub> group.
N <sup>+</sup> -(CH <sub>3</sub> ) <sub>2</sub>	3.05 – 3.15	Singlet	6H	-	Diagnostic strong singlet. Chemical

shift is sensitive to concentration and counterion.

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*Analyst Note: If unreacted Benzyl chloride is present, look for a singlet at 4.56 ppm ( $CDCl_3$ ) or slightly shifted in DMSO. This often overlaps with the product's benzylic peak, so integration ratios are critical.*

## Carbon-13 NMR ( $^{13}C$ NMR)

Solvent: DMSO- $d_6$  | Decoupling: Proton-decoupled

Assignment	Chemical Shift ( $\delta$ , ppm)	Environment Description
Ar-C (IpsO)	133.0 – 133.5	Quaternary aromatic carbon attached to the methylene bridge.
Ar-C	128.0 – 131.0	Remaining aromatic carbons (Ortho, Meta, Para).
Ph-CH <sub>2</sub> -N <sup>+</sup>	66.0 – 68.0	Benzylic carbon; deshielded by N <sup>+</sup> .
-CH <sub>2</sub> -OH	55.0 – 56.0	Carbon attached to oxygen.
N <sup>+</sup> -CH <sub>2</sub> -	63.0 – 65.0	Methylene adjacent to quaternary nitrogen.
N <sup>+</sup> -(CH <sub>3</sub> ) <sub>2</sub>	49.0 – 51.0	Methyl carbons; high intensity signal.

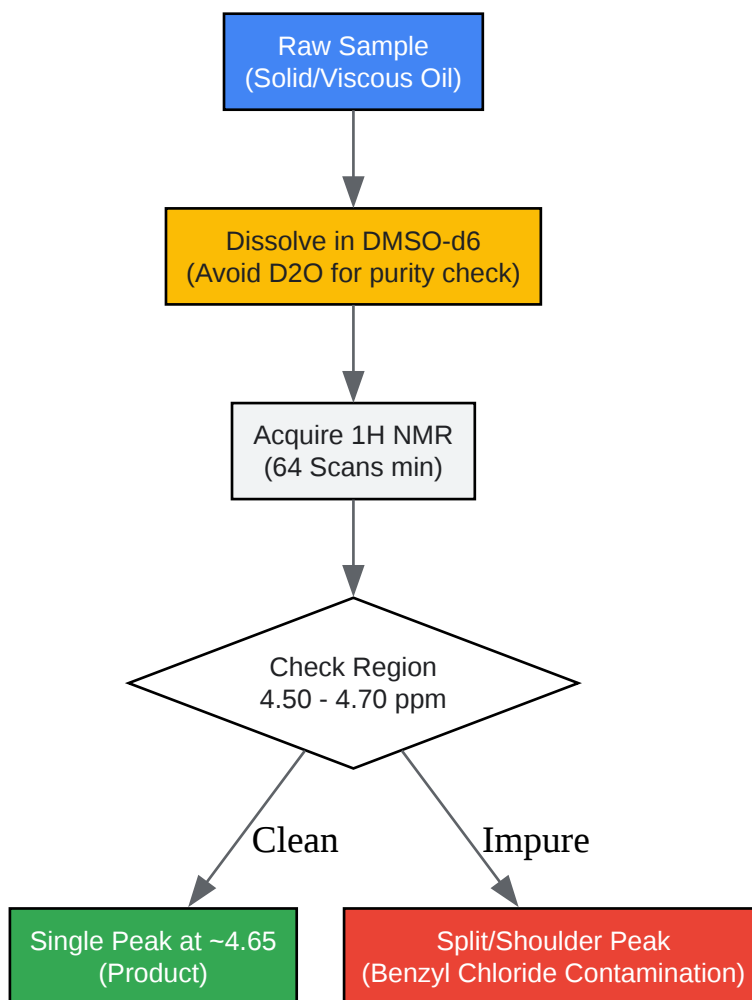
## Fourier Transform Infrared (FT-IR)

Mode: ATR (Solid State)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3250 – 3450	O-H	Broad stretching vibration (H-bonded).
3010 – 3060	C-H (Ar)	Aromatic C-H stretching (weak).
2920 – 2980	C-H (Alk)	Asymmetric/Symmetric methyl/methylene stretching.
1450 – 1490	C=C (Ar)	Aromatic ring skeletal vibrations.
1050 – 1080	C-O	Primary alcohol C-O stretch.
700 & 750	C-H (Bend)	Monosubstituted benzene (out-of-plane bending).

## Quality Control & Impurity Profiling Workflow

In drug development and high-purity applications, detecting the starting material (Benzyl Chloride) is mandatory due to its alkylating potential (genotoxicity).



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Figure 2: Logical decision tree for NMR-based purity assessment.

## References

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